molecular formula C15H8ClF3N2O B2572403 3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine CAS No. 1023544-22-0

3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine

Cat. No.: B2572403
CAS No.: 1023544-22-0
M. Wt: 324.69
InChI Key: FRBKCRFAFZMEOA-UHFFFAOYSA-N
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Description

3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine is a synthetic organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a chloro group, a quinolyloxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the quinolyloxy intermediate: This step involves the reaction of 8-hydroxyquinoline with an appropriate halogenating agent to form the quinolyloxy intermediate.

    Substitution on the pyridine ring: The quinolyloxy intermediate is then reacted with 3-chloro-5-(trifluoromethyl)pyridine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino-substituted derivative.

Scientific Research Applications

    Medicinal chemistry: It could be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound could be used in the development of new pesticides or herbicides.

    Materials science: It could be used in the synthesis of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. In agrochemicals, it could act on specific biochemical pathways in pests or weeds, leading to their inhibition or death.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-(quinolyloxy)pyridine: Lacks the trifluoromethyl group, which could affect its chemical properties and applications.

    2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine:

    3-Chloro-5-(trifluoromethyl)pyridine: Lacks the quinolyloxy group, which could impact its biological activity and material properties.

Uniqueness

3-Chloro-2-(8-quinolyloxy)-5-(trifluoromethyl)pyridine is unique due to the presence of all three substituents (chloro, quinolyloxy, and trifluoromethyl) on the pyridine ring. This combination of functional groups can confer unique chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O/c16-11-7-10(15(17,18)19)8-21-14(11)22-12-5-1-3-9-4-2-6-20-13(9)12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBKCRFAFZMEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3=C(C=C(C=N3)C(F)(F)F)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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